molecular formula C8H4FN3O4 B3103046 6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione CAS No. 143151-09-1

6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione

Katalognummer: B3103046
CAS-Nummer: 143151-09-1
Molekulargewicht: 225.13 g/mol
InChI-Schlüssel: MSVAVCLZHVHHLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a chemical compound with the molecular formula C8H4FN3O4 . It is an intermediate in the preparation of kinase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a fluorine atom at the 6th position and a nitro group at the 7th position . The molar mass of the compound is 225.13 .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.638±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Synthesis of Halogen Derivatives : The synthesis of 6-fluoro-7-nitroquinoxaline derivatives involves using commercially available or readily accessible 1,2-diamino-4-halobenzenes. These derivatives are significant in studying nucleofugicities of nitro and halogen in quinoxalines (Hinkens, Leveque, Castelet, & Nasielski, 1987).
  • Crystal Structure Analysis : Studies on the crystal structures of 1,4-dihydro-2,3-quinoxalinediones, which include 6,7-dinitro and other derivatives, have revealed insights into the hydrogen-bond patterns that are key to their biological activities (Kubicki, Kindopp, Capparelli, & Codding, 1996).

Pharmacological Investigations

  • Potential Antimycobacterial Agents : Novel 6-fluoro/nitro-4-oxo-7-substituted-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids have shown promising in vitro and in vivo antimycobacterial activities, suggesting potential as antimycobacterial drugs (Murugesan, Palaniappan, Perumal, Arnab, Valakunja, & Sriram, 2008).
  • AMPA Receptor Antagonists : Derivatives of quinoxalinedione, including 6-fluoro-7-nitro derivatives, have been explored as AMPA receptor antagonists, crucial for understanding excitatory amino acid receptor interactions (Ohmori et al., 1994).

Anticancer and Antibacterial Research

  • Dual Anticancer and Antibacterial Agents : Certain 6-fluoro-4-oxo derivatives have been identified as potential dual acting anticancer and antibacterial chemotherapeutics, showcasing their broad spectrum of bioactivity (Al-Trawneh et al., 2010).
  • Structural Variations for Enhanced Activity : Research on 1,4-dihydro-2,3-quinoxalinediones with various substitutions, including 6,7-dimethyl and 6,7-dimethoxy, has contributed to understanding their role as receptor ligands and potential flavin metabolites (Bhat et al., 1998).

Eigenschaften

IUPAC Name

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVAVCLZHVHHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). 6-Fluoro-1,4-dihydroquinoxaline-2,3-dione (200 mg, 1.10 mmol) was dissolved in 3 mL of concentrated H2SO4 and the blue green solution was cooled to 0° C. with stirring. To this was added in small portions KNO3 (110 mg, 1.10 mmol). The reaction was allowed to stir 1 h at 0° C. and then was allowed to come to room temperature and stir overnight. The brown-orange reaction mixture was then poured into 10 mL ice/H2O. The product was isolated by vacuum filtration as brown crystals which were rinsed with a small amount of cold H2O and air dried. The crystals were further dried under vacuum (0.1 torr, 25° C.) to yield 173.4 mg (70.0% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
110 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 2
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 3
Reactant of Route 3
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 4
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 5
Reactant of Route 5
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Reactant of Route 6
6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.